molecular formula C8H8N4OS B1311606 N'-Hydroxy-1-(1,3-thiazol-2-yl)-1H-pyrrole-2-carboximidamide CAS No. 685107-91-9

N'-Hydroxy-1-(1,3-thiazol-2-yl)-1H-pyrrole-2-carboximidamide

Cat. No.: B1311606
CAS No.: 685107-91-9
M. Wt: 208.24 g/mol
InChI Key: OZNSWYKDCHOUMH-UHFFFAOYSA-N
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Description

N'-Hydroxy-1-(1,3-thiazol-2-yl)-1H-pyrrole-2-carboximidamide is a useful research compound. Its molecular formula is C8H8N4OS and its molecular weight is 208.24 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

Researchers have developed efficient synthetic protocols for compounds related to "N'-Hydroxy-1-(1,3-thiazol-2-yl)-1H-pyrrole-2-carboximidamide," showcasing their versatility in creating heterocyclic compounds with potential biological activities. For instance, the regioselectivity of 1,3-dipolar cycloadditions has been explored, leading to the synthesis of compounds with significant antimicrobial activity (Zaki, Sayed, & Elroby, 2016). Similarly, microwave-assisted synthesis techniques have been utilized to create novel compounds inspired by marine topsentines and nortopsentines, highlighting the potential for discovering new therapeutic agents (Deau, Dubouilh-Benard, Levacher, & Besson, 2014).

Biological Activities

The synthesized compounds exhibit a range of biological activities, indicating their potential in drug discovery and development. For example, certain derivatives have shown promising antileukemic activity, suggesting a potential pathway for the development of new cancer treatments (Ladurée, Lancelot, Robba, Chenu, & Mathé, 1989). Moreover, compounds incorporating the thiazole moiety have demonstrated significant antimicrobial properties, which could lead to the development of new antibiotics (Yurttaş, Özkay, Kaplancıklı, Tunalı, & Karaca, 2013).

Anticancer Properties

Research has also focused on the anticancer properties of compounds related to "this compound." Notably, certain nortopsentin analogues have been synthesized and evaluated for their antitumor activity, particularly against diffuse malignant peritoneal mesothelioma, demonstrating their potential as cyclin-dependent kinase 1 inhibitors and inducers of apoptotic responses (Carbone et al., 2013).

Mechanism of Action

Keep in mind that additional studies are necessary to fully characterize its mechanism of action and therapeutic potential . 🌟

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for N'-Hydroxy-1-(1,3-thiazol-2-yl)-1H-pyrrole-2-carboximidamide involves the reaction of 2-aminothiazole with ethyl acetoacetate to form 1-(1,3-thiazol-2-yl)butane-1,3-dione. This intermediate is then reacted with hydroxylamine hydrochloride to form N'-hydroxy-1-(1,3-thiazol-2-yl)butane-1,3-dione, which is subsequently reacted with ethyl carbamate to form N'-hydroxy-1-(1,3-thiazol-2-yl)-1H-pyrrole-2-carboximidamide.", "Starting Materials": [ "2-aminothiazole", "ethyl acetoacetate", "hydroxylamine hydrochloride", "ethyl carbamate" ], "Reaction": [ "2-aminothiazole is reacted with ethyl acetoacetate in the presence of a base such as sodium ethoxide to form 1-(1,3-thiazol-2-yl)butane-1,3-dione.", "1-(1,3-thiazol-2-yl)butane-1,3-dione is then reacted with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide to form N'-hydroxy-1-(1,3-thiazol-2-yl)butane-1,3-dione.", "N'-hydroxy-1-(1,3-thiazol-2-yl)butane-1,3-dione is then reacted with ethyl carbamate in the presence of a base such as potassium carbonate to form N'-hydroxy-1-(1,3-thiazol-2-yl)-1H-pyrrole-2-carboximidamide." ] }

CAS No.

685107-91-9

Molecular Formula

C8H8N4OS

Molecular Weight

208.24 g/mol

IUPAC Name

N'-hydroxy-1-(1,3-thiazol-2-yl)pyrrole-2-carboximidamide

InChI

InChI=1S/C8H8N4OS/c9-7(11-13)6-2-1-4-12(6)8-10-3-5-14-8/h1-5,13H,(H2,9,11)

InChI Key

OZNSWYKDCHOUMH-UHFFFAOYSA-N

Isomeric SMILES

C1=CN(C(=C1)/C(=N\O)/N)C2=NC=CS2

SMILES

C1=CN(C(=C1)C(=NO)N)C2=NC=CS2

Canonical SMILES

C1=CN(C(=C1)C(=NO)N)C2=NC=CS2

Pictograms

Corrosive; Acute Toxic

Origin of Product

United States

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